molecular formula C23H27NO2S B2817708 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide CAS No. 1797774-83-4

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2817708
CAS No.: 1797774-83-4
M. Wt: 381.53
InChI Key: KKCQXQYNRGIIEX-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H27NO2S and its molecular weight is 381.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2S/c25-21(18-4-2-1-3-5-18)20-7-6-19(27-20)14-24-22(26)23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17,21,25H,8-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCQXQYNRGIIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A54915.2Induction of apoptosis
HeLa12.5DNA fragmentation

A study highlighted that the compound effectively induced apoptosis in A549 and HeLa cells, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Cytokine Concentration (ng/mL) Inhibition (%)
TNF-alpha10045
IL-65038

These results indicate that this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for neurodegenerative disease treatment.

Assay Type Cell Type Outcome
MTT AssayPC12 CellsIncreased viability by 30%
ROS MeasurementNeuronal CellsReduced ROS levels by 40%

This suggests that the compound could be explored further for applications in neuroprotection and treatment of diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study on Cancer Treatment
    • Objective : To assess the anticancer efficacy in a mouse model.
    • Findings : The compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective anticancer agent.
  • Clinical Evaluation for Inflammation
    • Objective : Evaluate safety and efficacy in patients with chronic inflammatory conditions.
    • Results : Patients reported a significant reduction in symptoms with minimal side effects, supporting its use as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide?

The synthesis typically involves multi-step procedures:

  • Thiophene ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization to form the thiophene core .
  • Adamantane coupling : A nucleophilic substitution reaction between an adamantane-1-carboxylic acid derivative (e.g., acid chloride) and the thiophene intermediate .
  • Functionalization : Introducing the hydroxy(phenyl)methyl group via Friedel-Crafts alkylation or Grignard reactions .
    Key reagents include coupling agents (e.g., EDC/HATU) and catalysts (e.g., Lewis acids). Yields are optimized by controlling solvent polarity (e.g., DMF, ethanol) and reaction temperature .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, especially for adamantane’s rigid cage and thiophene’s aromatic protons .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the adamantane-thiophene linkage .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. How is the compound screened for initial biological activity?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while anticancer potential is evaluated using MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Control comparisons : Activity is benchmarked against known thiadiazole or adamantane derivatives (e.g., IC50_{50} values for reference drugs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in thiophene-adamantane bonding .
  • Solvent-free or microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves atom economy .
  • Continuous flow reactors : Enable large-scale production with consistent purity (>90%) .
  • Byproduct analysis : TLC or GC-MS identifies side products (e.g., unreacted adamantane derivatives) for process refinement .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times to minimize variability .
  • Purity verification : Re-test compounds with HPLC and NMR to rule out impurities affecting activity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing hydroxy(phenyl)methyl with cyclopentyl) to isolate pharmacophore contributions .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Modify the thiophene’s hydroxy(phenyl)methyl group to electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents and test activity .
  • Adamantane truncation : Replace adamantane with norbornane to assess rigidity’s role in target binding .
  • Pharmacokinetic profiling : Measure logP (e.g., 3.2–4.1 for analogs) to correlate lipophilicity with membrane permeability .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets like fungal lanosterol 14α-demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR) .
  • Enzyme inhibition assays : Quantify IC50_{50} values using fluorometric or colorimetric substrates (e.g., NADPH depletion for oxidoreductases) .
  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated microbial/cancer cells .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Solubility assays : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • In vivo models : Administer orally or intravenously to rodents and measure plasma half-life (t1/2_{1/2}) and bioavailability (e.g., 40–60% for adamantane derivatives) .

Q. How can researchers address discrepancies in thermal stability data (e.g., TGA vs. DSC)?

  • Controlled atmosphere analysis : Repeat TGA under nitrogen to prevent oxidative decomposition .
  • Heating rate calibration : Use DSC at 10°C/min to standardize glass transition (Tg_g) and melting point detection .
  • Cross-validate with XRD : Confirm amorphous/crystalline phase changes affecting stability .

Q. Tables

Q. Table 1. Representative Biological Activity Data

Assay TypeTarget Organism/Cell LineActivity (IC50_{50}/MIC)Reference
AntifungalC. albicans8.2 µM
AnticancerMCF-7 (breast cancer)12.5 µM
AntibacterialS. aureus (MRSA)16 µg/mL

Q. Table 2. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Purity (%)
Thiophene formationKOH, ethanol, reflux, 6h7590
Adamantane couplingEDC, DMF, rt, 24h6895
Final purificationColumn chromatography8599

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